calcium;(5-bromo-4-chloro-1H-indol-3-yl) phosphate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calcium;(5-bromo-4-chloro-1H-indol-3-yl) phosphate typically involves the reaction of 5-bromo-4-chloro-1H-indole with phosphoric acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Calcium;(5-bromo-4-chloro-1H-indol-3-yl) phosphate undergoes several types of chemical reactions, including:
Oxidation: The compound is oxidized by atmospheric oxygen to form the blue dye 5,5′-dibromo-4,4′-dichloro-indigo.
Reduction: It is also reduced by nitroblue tetrazolium (NBT), forming an insoluble dark blue diformazan precipitate.
Common Reagents and Conditions
Oxidation: Atmospheric oxygen or nitroblue tetrazolium (NBT) is commonly used as oxidizing agents.
Reduction: The reduction reaction typically involves the use of alkaline phosphatase as a catalyst.
Major Products
Oxidation Product: 5,5′-dibromo-4,4′-dichloro-indigo.
Reduction Product: Dark blue diformazan precipitate.
Scientific Research Applications
Calcium;(5-bromo-4-chloro-1H-indol-3-yl) phosphate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of calcium;(5-bromo-4-chloro-1H-indol-3-yl) phosphate involves its hydrolysis by alkaline phosphatase to produce 5-bromo-4-chloro-3-indoxyl . This intermediate is then oxidized to form the blue dye 5,5′-dibromo-4,4′-dichloro-indigo . The molecular targets include the enzyme alkaline phosphatase, which catalyzes the hydrolysis reaction .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-4-chloro-3-indolyl phosphate disodium salt .
- 5-Bromo-4-chloro-3-indolyl phosphate p-toluidine salt .
Uniqueness
Calcium;(5-bromo-4-chloro-1H-indol-3-yl) phosphate is unique due to its specific application as a chromogenic substrate for alkaline phosphatase. Its ability to produce a distinct blue color upon reaction makes it highly valuable in various biochemical assays .
Properties
CAS No. |
125328-79-2 |
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Molecular Formula |
C8H4BrCaClNO4P |
Molecular Weight |
364.53 g/mol |
IUPAC Name |
calcium;(5-bromo-4-chloro-1H-indol-3-yl) phosphate |
InChI |
InChI=1S/C8H6BrClNO4P.Ca/c9-4-1-2-5-7(8(4)10)6(3-11-5)15-16(12,13)14;/h1-3,11H,(H2,12,13,14);/q;+2/p-2 |
InChI Key |
DWEFICANZJQYTF-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2OP(=O)([O-])[O-])Cl)Br.[Ca+2] |
Origin of Product |
United States |
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